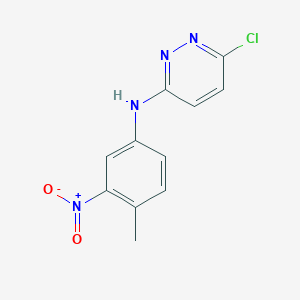

6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine

Description

6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine is a pyridazine derivative featuring a chloro substituent at the 6-position of the pyridazine ring and a 4-methyl-3-nitrophenyl group attached via an amine linkage. Its synthesis typically involves nucleophilic substitution reactions between 3,6-dichloropyridazine and substituted anilines under reflux conditions . The nitro and methyl groups on the phenyl ring contribute to its electronic and steric properties, influencing both reactivity and interaction with biological targets.

Properties

CAS No. |

61471-96-3 |

|---|---|

Molecular Formula |

C11H9ClN4O2 |

Molecular Weight |

264.67 g/mol |

IUPAC Name |

6-chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine |

InChI |

InChI=1S/C11H9ClN4O2/c1-7-2-3-8(6-9(7)16(17)18)13-11-5-4-10(12)14-15-11/h2-6H,1H3,(H,13,15) |

InChI Key |

TYFYVPYLTVLPLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NN=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with 4-methyl-3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

Reduction: Formation of 6-Chloro-N-(4-methyl-3-aminophenyl)pyridazin-3-amine.

Oxidation: Formation of 6-Chloro-N-(4-carboxy-3-nitrophenyl)pyridazin-3-amine.

Scientific Research Applications

6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine is a compound of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, biological activities, and potential therapeutic uses based on current literature.

Synthesis Overview

- Starting Materials : The synthesis often begins with commercially available pyridazine derivatives.

- Reagents : Common reagents include nitric acid for nitration and thionyl chloride for chlorination.

- Yield : Typical yields reported in literature range from 30% to 70%, depending on the specific synthetic pathway utilized.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies demonstrate that it possesses inhibitory effects against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Targeting G Protein-Coupled Receptors (GPCRs)

Recent studies have highlighted the potential of compounds like this compound as allosteric modulators of GPCRs. These receptors are crucial targets in drug development for various central nervous system disorders.

Case Studies

- Anticancer Research : A study investigated the effects of this compound on human breast cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies.

- Antimicrobial Screening : Another case study focused on the antimicrobial efficacy against resistant bacterial strains, revealing that the compound exhibited comparable activity to standard antibiotics.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µM) | Result |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 10 | 50% inhibition |

| Antimicrobial | E. coli | 20 | Zone of inhibition: 15 mm |

| Antifungal | C. albicans | 15 | MIC = 10 µg/ml |

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Variations on the Pyridazine Ring

a. Chloro vs. Methoxy Substitution

- 6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine (Compound 12) : Retains the chloro group at the 6-position but features a 4-nitrophenyl substituent. Melting point: 182–183°C .

- 6-Methoxy-N-(4-nitrophenyl)pyridazin-3-amine (Compound 13) : Replaces chlorine with a methoxy group, lowering the melting point to 123–125°C due to reduced polarity .

b. Piperazine and Piperidine Derivatives

Substituent Variations on the Aromatic Ring

a. Nitro vs. Methoxy Groups

b. Halogenated Benzyl Groups

- 6-Chloro-N-(2-chlorobenzyl)pyridazin-3-amine : Dual chloro substituents (Cl on pyridazine and benzyl) enhance electrophilicity but may reduce solubility (purity: 95+%) .

- 6-Chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine (C11H8ClF2N3) : Fluorine atoms improve metabolic stability and bioavailability (molecular weight: 255.65) .

Physical and Chemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| Target Compound | C11H9ClN4O2 | Not reported | 4-methyl-3-nitrophenyl |

| 6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine | C10H7ClN4O2 | 182–183 | 4-nitrophenyl |

| 6-Methoxy-N-(4-nitrophenyl)pyridazin-3-amine | C11H10N4O3 | 123–125 | Methoxy, 4-nitrophenyl |

| 6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine | C11H16ClN3 | Not reported | Cyclohexylmethyl |

| 6-Chloro-N-(2,6-difluorobenzyl)pyridazin-3-amine | C11H8ClF2N3 | Not reported | 2,6-difluorobenzyl |

Key Observations :

- Chloro substituents generally increase melting points compared to methoxy or alkyl groups due to stronger intermolecular forces.

- Bulky substituents (e.g., cyclohexylmethyl) reduce crystallinity, making melting points less defined .

Biological Activity

6-Chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H9ClN4O2

- Molecular Weight : 252.66 g/mol

The presence of chlorine and nitro groups in the structure may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyridazine with 4-methyl-3-nitroaniline under controlled conditions. The process is optimized for yield and purity, often utilizing solvents such as ethanol or methanol.

Antimicrobial Activity

Recent studies have indicated that pyridazine derivatives exhibit significant antimicrobial properties. For instance, high-throughput screening has demonstrated that certain pyridazine derivatives possess nanomolar Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating tuberculosis (TB) .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug design. For example, it may act as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment .

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Enzyme Binding : The compound binds to enzymes, altering their activity and potentially leading to therapeutic effects.

- Receptor Interaction : It may interact with specific receptors, modulating cellular responses that are beneficial in disease contexts.

Study on Antimicrobial Efficacy

A study conducted at the Guangzhou Institutes of Biomedicine and Health evaluated the efficacy of various pyridazine derivatives, including this compound. The results showed a marked reduction in bacterial burden in infected mouse models, highlighting its potential as an antimicrobial agent .

Investigation of Antidiabetic Properties

Another investigation focused on the DPP-IV inhibitory activity of related pyridazine compounds. The results indicated that modifications to the pyridazine structure could enhance enzyme inhibition, supporting further exploration into the therapeutic applications for diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.